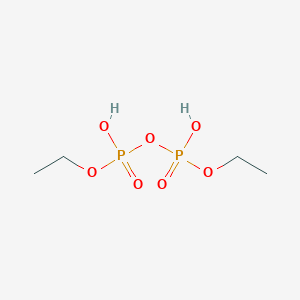

Diethyl dihydrogen diphosphate

Beschreibung

Diethyl dihydrogen diphosphate is an organophosphate ester hypothesized to have the formula (C₂H₅O)₂H₂P₂O₇, consisting of two ethyl groups, two acidic hydrogens, and a diphosphate (P₂O₇⁴⁻) backbone.

Synthesis: Likely synthesized via condensation reactions between phosphoric acid derivatives and ethanol, similar to methods for calcium dihydrogen diphosphate (calcination of monocalcium phosphate at 270–350°C) or esterification pathways used for diethyl phosphonates .

Eigenschaften

CAS-Nummer |

27194-63-4 |

|---|---|

Molekularformel |

C4H12O7P2 |

Molekulargewicht |

234.08 g/mol |

IUPAC-Name |

[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate |

InChI |

InChI=1S/C4H12O7P2/c1-3-9-12(5,6)11-13(7,8)10-4-2/h3-4H2,1-2H3,(H,5,6)(H,7,8) |

InChI-Schlüssel |

RUZMUTWCUZLWQU-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(O)OP(=O)(O)OCC |

Kanonische SMILES |

CCOP(=O)(O)OP(=O)(O)OCC |

Andere CAS-Nummern |

1707-71-7 |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

DIETHYL PYROPHOSPHATE; DIETHYL ACID PYROPHOSPHATE; diethyl dihydrogen diphosphate |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticides and Herbicides:

Diethyl dihydrogen diphosphate serves as an intermediate in the synthesis of various organophosphate insecticides. It is particularly noted for its role in producing compounds like Chlorpyrifos and Terbufos, which are widely used to control pests in agricultural settings. These compounds act by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest mortality .

Fertilizers:

The compound also finds utility in the formulation of certain fertilizers, enhancing nutrient delivery through its phosphoric component. Its ability to improve soil quality and plant growth makes it valuable in agronomy .

Biochemical Research

Biomarkers for Exposure:

this compound is a metabolite of several organophosphate pesticides, making it a critical biomarker for assessing human exposure to these chemicals. Its presence in biological samples, such as urine, is routinely measured to evaluate pesticide exposure levels among agricultural workers and the general population .

Enzyme Interaction Studies:

Research has also focused on DEDHP's interactions with various enzymes involved in metabolic pathways. For instance, studies have shown that certain enzymes can hydrolyze DEDHP, providing insights into how organisms metabolize organophosphates and their potential effects on human health .

Environmental Applications

Pollution Monitoring:

Given its role as a degradation product of organophosphate pesticides, DEDHP is monitored in environmental samples to assess pollution levels and the ecological impact of agricultural practices. Its detection can indicate pesticide runoff into water bodies, prompting further investigation into environmental health risks .

Remediation Strategies:

Research into bioremediation techniques often includes DEDHP due to its potential toxicity to aquatic organisms. Understanding its degradation pathways can help develop strategies to mitigate its environmental impact, promoting safer agricultural practices .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Key Differences

- Solubility: this compound’s ethyl groups reduce water solubility compared to inorganic salts like disodium or potassium dihydrogen phosphate .

- Thermal Stability: Inorganic diphosphates (e.g., Na₂H₂P₂O₇) exhibit high melting points (>450°C) due to ionic bonding, while organophosphates like diethyl derivatives decompose at lower temperatures, releasing ethyl groups or forming pyrolytic products (e.g., bis(6-methylheptyl)-dihydrogen diphosphate in flame retardants) .

- Reactivity : this compound may act as a phosphorylating agent in organic synthesis, akin to dolichyl diphosphate in glycosylation reactions . In contrast, food-grade diphosphates (e.g., E 450(i)) primarily function as acidity regulators or emulsifiers .

Notes and Limitations

- Data Gaps : Direct studies on this compound are absent in the provided evidence; properties are extrapolated from structurally related compounds.

- Synthesis Challenges : Esterification methods may yield impurities, as seen in diethyl methylformylphosphonate synthesis, where 8% starting material remained .

- Regulatory Status: Inorganic diphosphates (e.g., E 450(i)) are approved for food use, but organophosphate esters like diethyl derivatives require rigorous safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.